molecular formula C17H11Br2Cl2N5O3 B11532346 4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11532346
M. Wt: 564.0 g/mol
InChI Key: CWUYGTAXQDMQRT-TXNBCWFRSA-N
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Description

4-amino-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes multiple halogen atoms and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The initial step involves the formation of the 1,2,5-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazide Group: The next step involves the introduction of the carbohydrazide group. This is usually done by reacting the oxadiazole intermediate with hydrazine or its derivatives.

    Bromination and Chlorination: The aromatic ring is then brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective halogenation.

    Formation of the Schiff Base: Finally, the Schiff base is formed by reacting the halogenated oxadiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its halogenated aromatic ring and oxadiazole moiety are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals, particularly in the fields of oncology and infectious diseases.

Industry

In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the halogen atoms and the oxadiazole ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-[(E)-{2-bromo-6-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide
  • 4-amino-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Uniqueness

Compared to similar compounds, 4-amino-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific halogenation pattern. The presence of both bromine and chlorine atoms in the aromatic ring enhances its reactivity and potential biological activity. This unique structure allows for more diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11Br2Cl2N5O3

Molecular Weight

564.0 g/mol

IUPAC Name

4-amino-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C17H11Br2Cl2N5O3/c18-10-3-9(6-23-24-17(27)14-16(22)26-29-25-14)15(12(19)4-10)28-7-8-1-2-11(20)5-13(8)21/h1-6H,7H2,(H2,22,26)(H,24,27)/b23-6+

InChI Key

CWUYGTAXQDMQRT-TXNBCWFRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=NON=C3N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=NON=C3N

Origin of Product

United States

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